7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Beschreibung
This compound belongs to the quinazolinone class, characterized by a fused bicyclic core with a [1,3]dioxolo group and a sulfanylidene moiety. Its molecular formula is C₃₀H₃₁N₃O₄S, with a molecular weight of 529.65 g/mol .
Eigenschaften
IUPAC Name |
7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20-21H,1-3,8-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNZRSVPEFLJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a bipiperidine moiety and a quinazolinone core, which are known to influence biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives of quinazolinone have been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain analogs effectively induced apoptosis in HepG2 liver cancer cells through mechanisms involving the mitochondrial pathway and caspase activation .
The proposed mechanism for the antitumor effects involves the inhibition of specific enzymes related to tumor growth. For example:
- Methionine Aminopeptidase Type II Inhibition : Some derivatives have been identified as potent inhibitors of methionine aminopeptidase II (MetAP II), an enzyme critical for the growth of cancer cells. This inhibition leads to disrupted protein synthesis and subsequent cell death .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase transition, leading to reduced cell proliferation.
Case Studies
| Study Reference | Cell Line Tested | Observed Effect | Mechanism |
|---|---|---|---|
| HepG2 | Induction of apoptosis | Inhibition of MetAP II | |
| ZIKV | Antiviral activity | Not specified | |
| Various | Antitumor effects | Enzyme inhibition |
Pharmacological Profile
In addition to antitumor properties, the compound's pharmacological profile suggests potential antiviral activity. Research on related compounds has shown efficacy against viral infections like Zika virus, indicating a broader therapeutic potential beyond oncology .
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The quinazolinone core is conserved across analogs, but substituents vary significantly, influencing bioactivity and physicochemical properties:
Key Observations :
Pharmacological Implications
- Antiarrhythmic Activity : Derivatives in were synthesized as Nav1.5/Cav1.2 channel blockers, suggesting the target compound may share similar ion channel modulation .
- Selectivity : Substitutions like bipiperidine vs. phenylpiperazine may alter target specificity. For instance, phenylpiperazine derivatives often exhibit affinity for serotonin/dopamine receptors, whereas bipiperidines may favor ion channels .
Chemical and Spectral Properties
- IR Spectroscopy : Sulfanylidene groups exhibit strong S-H stretches near 2550 cm⁻¹, while carbonyl peaks (C=O) appear at ~1700 cm⁻¹ .
- NMR Data: Protons adjacent to the sulfanylidene group resonate at δ 3.8–4.2 ppm (1H NMR), and quaternary carbons in the quinazolinone core appear at δ 160–165 ppm (13C NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
